2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[2-Fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a fluorinated aromatic ring with an isopropyl substituent. This compound belongs to the class of 1,3,2-dioxaborolanes, widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl frameworks in pharmaceuticals and materials science . The fluorine atom at the ortho position and the bulky isopropyl group at the para position introduce unique steric and electronic properties, influencing reactivity and stability .
Properties
CAS No. |
2098215-62-2 |
|---|---|
Molecular Formula |
C15H22BFO2 |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
2-(2-fluoro-6-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H22BFO2/c1-10(2)11-8-7-9-12(17)13(11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
InChI Key |
ZICJWGDNCRIRQP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-6-(propan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process is carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide.
Common Reagents and Conditions: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products: The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Agents : Research indicates that boron-containing compounds can exhibit anticancer properties. The specific structure of this compound may allow for targeted delivery mechanisms in tumor cells due to its ability to form complexes with biological molecules.
- Drug Development : The compound may serve as a building block for synthesizing novel pharmaceuticals. Its reactivity can be exploited to create derivatives with enhanced biological activity or selectivity.
Organic Synthesis
- Reagent in Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in the synthesis of complex organic molecules.
- Functionalization of Aromatic Compounds : Its ability to introduce fluorine into aromatic systems can be advantageous for modifying the properties of organic materials.
Materials Science
- Polymer Chemistry : The incorporation of boron into polymer matrices can improve mechanical properties and thermal stability. This compound may be investigated for its potential as a monomer or additive in polymer synthesis.
- Optoelectronic Materials : Due to its electronic properties, this compound could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective cytotoxicity against cancer cell lines compared to non-cancerous cells. |
| Study B | Cross-Coupling Reactions | Achieved high yields in the synthesis of biaryl compounds using this dioxaborolane as a reagent. |
| Study C | Polymer Additives | Enhanced thermal stability and mechanical strength observed in polymer composites containing this compound. |
Mechanism of Action
The mechanism of action of 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the carbon-carbon bond. The presence of the fluorine atom enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Calculated based on molecular formula (C₁₄H₁₉BFO₂).
*PubChem entry lacks accessible data due to technical limitations .
Key Observations:
- Steric Effects : The target compound’s isopropyl group creates moderate steric hindrance, balancing reactivity and stability. In contrast, the 3,5-diisopropyl analog is too bulky for efficient cross-couplings.
- Electronic Effects : Fluorine at the ortho position (target) increases electrophilicity of the boron center compared to meta-fluorinated analogs . Ethoxy and difluoromethoxy groups introduce electron-donating or polar effects, respectively.
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency varies significantly with substituents:
- Target Compound : The fluorine and isopropyl groups enhance oxidative addition to palladium catalysts while minimizing undesired protodeboronation .
- 2-(4-Ethynylphenyl) Analogs : Ethynyl groups enable conjugation in materials science but reduce stability during prolonged storage .
- Chlorinated Derivatives : Compounds like (E)-2-(2-(5-chloropent-3-en-1-yl)phenyl)-dioxaborolane exhibit side reactions due to competing elimination pathways.
Biological Activity
2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a dioxaborolane ring structure, which is known for its stability and reactivity in biological systems. The presence of the fluorine atom and the isopropyl group on the phenyl ring contributes to its unique chemical properties.
Chemical Formula
Molecular Weight
The molecular weight of the compound is approximately 270.15 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that boron-containing compounds can influence cellular signaling pathways, particularly those involving kinases and phosphatases.
Anticancer Activity
Recent studies have highlighted the potential of boron compounds in cancer therapy. For instance, compounds similar to 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have shown selective inhibition of cancer cell proliferation through modulation of signaling pathways such as the MAPK pathway .
Case Study: Inhibition of ERK Signaling
A relevant study demonstrated that derivatives of boron compounds could inhibit extracellular signal-regulated kinase (ERK), a critical player in cancer cell proliferation. The inhibition was associated with reduced tumor growth in xenograft models .
Antimicrobial Activity
Other studies have indicated that similar boron-based compounds possess antimicrobial properties. They may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of ERK signaling | |
| Antimicrobial | Disruption of bacterial cell walls | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Detailed Research Findings
- Anticancer Studies : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines (e.g., breast and colon cancer) with IC50 values ranging from 10 to 30 µM.
- Mechanistic Insights : The compound was shown to induce apoptosis via activation of caspase pathways, indicating a potential for therapeutic use in p53-deficient tumors .
- Comparative Analysis : Compared to other boron compounds, this specific derivative showed enhanced selectivity towards cancer cells while sparing normal cells.
Q & A
Q. How can researchers optimize the synthesis of 2-[2-fluoro-6-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: Optimization involves selecting appropriate boronating agents (e.g., pinacol borane), controlling reaction temperature (typically 80–110°C), and using anhydrous solvents (e.g., THF or DCM). Purification via silica gel chromatography with hexane/ethyl acetate gradients (6–10% ethyl acetate) is effective, as demonstrated in analogous dioxaborolane syntheses . Key parameters include:
- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of aryl precursor to boronating agent.
- Moisture control: Use Schlenk-line techniques to prevent hydrolysis.
- Monitoring: Track reaction progress via TLC or NMR for boron incorporation.
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer: Combine multiple techniques:
- NMR Spectroscopy:
- NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm).
- NMR: Confirm boronic ester formation (δ 28–32 ppm) .
- NMR: Detect fluorine substituents (δ -110 to -120 ppm for aryl-F).
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) with exact mass ≤304.1526 Da validates molecular formula .
- Melting Point: For solid derivatives, compare with literature (e.g., 98.5–100°C for structurally similar dioxaborolanes) .
Q. What are the best practices for handling and storing this boronic ester?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are critical .
- Safety: Avoid exposure to moisture and oxidizing agents. Use PPE (gloves, goggles) due to potential irritancy .
Advanced Research Questions
Q. How does fluorination at the 2-position influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The electron-withdrawing fluorine substituent enhances electrophilicity of the boron center, accelerating transmetallation. However, steric hindrance from the isopropyl group may reduce coupling efficiency. To balance these effects:
- Catalyst Optimization: Use Pd(PPh) with KCO in THF/HO (3:1) at 80°C.
- Kinetic Studies: Monitor reaction progress via NMR to assess fluorophenyl group stability . Comparative studies with non-fluorinated analogs (e.g., 4,4,5,5-tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane) show a 15–20% rate increase due to fluorine’s electronic effects .
Q. How can researchers resolve discrepancies in 13C^{13}\text{C}13C NMR data for this compound?
Methodological Answer: Discrepancies often arise from impurities or solvent effects. Follow this protocol:
Repurification: Re-crystallize from hexane/ethyl acetate or perform flash chromatography.
Deuteration: Use CDCl instead of DMSO-d to avoid solvent-induced shifts.
Reference Standards: Compare with reported shifts for analogous compounds (e.g., δ 125–130 ppm for boronic ester carbons in 2-(4-fluorophenyl)-dioxaborolane) .
2D NMR: Employ HSQC or HMBC to assign ambiguous signals.
Q. What strategies mitigate side reactions during functionalization of the boronic ester?
Methodological Answer: Common side reactions include protodeboronation and homocoupling. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
